Enantiomeric Purity vs. Racemate: Ensuring Reproducible Chiral Pharmacology
The (S)-enantiomer (CAS 612502-34-8) is supplied at 98% enantiomeric purity, whereas the racemic mixture (CAS 907971-31-7) contains equal amounts of (R)- and (S)-isomers . Although direct biological comparison data are not publicly available, the conformational analysis of 2-substituted piperazines demonstrates that the R enantiomer preferentially adopts an axial conformation that enables binding to α7 nicotinic receptors, whereas the S enantiomer is not accommodated [1].
| Evidence Dimension | Enantiomeric purity / chiral composition |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer |
| Comparator Or Baseline | Racemic 2-[[3-(trifluoromethyl)phenyl]methyl]piperazine (50:50 R:S) |
| Quantified Difference | ≥48% enantiomeric excess relative to racemate |
| Conditions | Chiral HPLC analysis (vendor specification) |
Why This Matters
Chiral purity is critical for neuroscience SAR programs where enantiomers often display divergent receptor pharmacology, as demonstrated for 2-substituted piperazine congeners.
- [1] B. E. Blass et al. Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 2016, 26, 2855-2859. View Source
